2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid
Description
2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring attached to a propanoic acid backbone
Properties
IUPAC Name |
2,2-dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,9(15)16)5-13-8(14)7-3-11-6-12-4-7/h3-4,6H,5H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXUVEGPUKIUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CN=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.
Attachment to Propanoic Acid Backbone: The pyrimidine ring is then attached to the propanoic acid backbone through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to an alcohol.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential as a drug candidate, particularly in the treatment of diseases involving nucleic acid metabolism.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to bind to nucleic acids and interfere with their function. This interaction can disrupt processes such as DNA replication and transcription, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
2,2-Dimethylpropanoic acid: Lacks the pyrimidine ring, making it less versatile in biological applications.
3-(Pyrimidine-5-carbonylamino)propanoic acid: Similar structure but without the dimethyl groups, which may affect its reactivity and binding properties.
Uniqueness: 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid is unique due to the presence of both the dimethyl groups and the pyrimidine ring. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
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